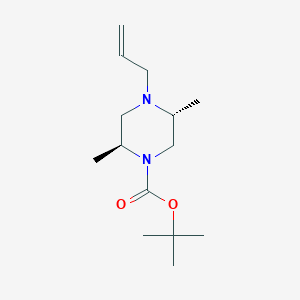
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate is an organic compound that belongs to the piperazine family This compound is characterized by the presence of a tert-butyl group, an allyl group, and two methyl groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and allyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group or to reduce the piperazine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an alcohol, while reduction can lead to the formation of a fully saturated piperazine derivative.
Applications De Recherche Scientifique
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate
- tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate
Uniqueness
The combination of the tert-butyl group and the allyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
548762-67-0 |
|---|---|
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl (2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-7-8-15-9-12(3)16(10-11(15)2)13(17)18-14(4,5)6/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |
Clé InChI |
OJHRKOJORFQDAA-NEPJUHHUSA-N |
SMILES isomérique |
C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC=C |
SMILES canonique |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


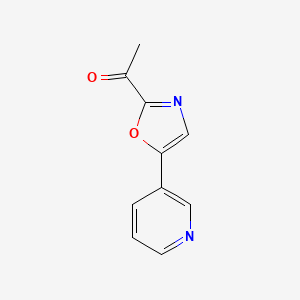
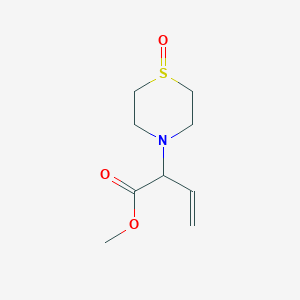
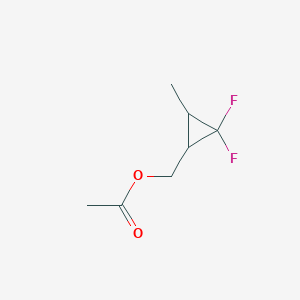
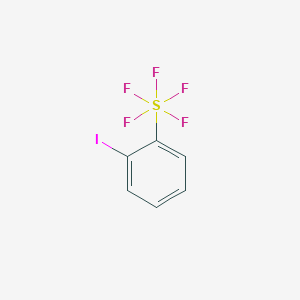


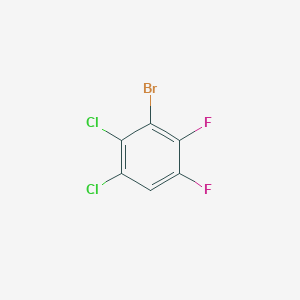
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
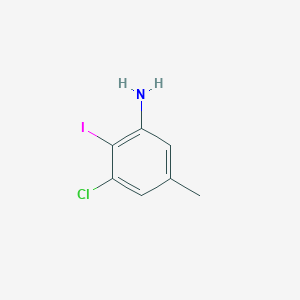
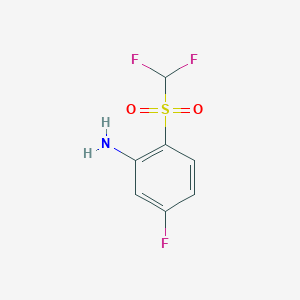
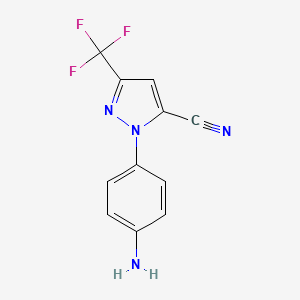
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)

